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molecular formula C6H6N2O B021589 2-Methylpyrimidine-5-carbaldehyde CAS No. 90905-33-2

2-Methylpyrimidine-5-carbaldehyde

Cat. No. B021589
M. Wt: 122.12 g/mol
InChI Key: IJBONYUNKRDIFC-UHFFFAOYSA-N
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Patent
US08653091B2

Procedure details

To a stirred slurry of acetamidine hydrochloride (19.4 g, 0.20 mol) and vinamidinium salt (48.91 g, 0.183 mol) in acetonitrile (240 mL) was added a solution of 40% wt. NaOH in water (27.4 g, 0.274 mol) over a 30 minutes period. After the addition was complete, the resulting reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and diluted with water (250 mL) and extracted with EtOAc (3×250 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (0-100% EtOAc/hexanes) to afford a white solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
vinamidinium
Quantity
48.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].C[NH+]([CH2:9][C:10]([CH2:15]N(C)C)=[CH:11][NH+](C)C)C.[OH-:19].[Na+].O>C(#N)C>[CH3:3][C:2]1[N:5]=[CH:11][C:10]([CH:15]=[O:19])=[CH:9][N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
vinamidinium
Quantity
48.91 g
Type
reactant
Smiles
C[NH+](C)CC(=C[NH+](C)C)CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27.4 g
Type
reactant
Smiles
O
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-100% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC=C(C=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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